molecular formula C19H20N4O2 B6624315 [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone

[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone

Cat. No.: B6624315
M. Wt: 336.4 g/mol
InChI Key: ZCGCBKBNYJCHLW-IRXDYDNUSA-N
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Description

[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a pyrrolidine ring, which adds to its chemical versatility.

Properties

IUPAC Name

[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-9-15(8-21-22)17-11-23(10-16(17)12-24)19(25)14-4-5-18-13(7-14)3-2-6-20-18/h2-9,16-17,24H,10-12H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGCBKBNYJCHLW-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the hydroxymethyl group: This step may involve selective hydroxylation reactions.

    Attachment of the 1-methylpyrazol-4-yl group: This is usually done through a substitution reaction.

    Formation of the quinoline core: This step often involves a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell division and apoptosis.

Comparison with Similar Compounds

[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone can be compared with other quinoline derivatives and pyrrolidine-containing compounds:

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Pyrrolidine-containing compounds: Such as nicotine and proline, which have distinct biological activities.

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity.

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